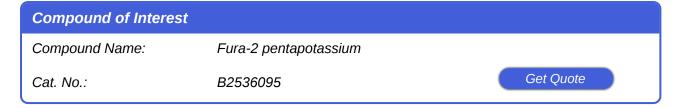


Fura-2 Pentapotassium Salt: Application and Protocols for In Vivo Calcium Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-2 has long been a cornerstone for intracellular calcium concentration ([Ca²+]i) measurements. Its pentapotassium salt form is a highly water-soluble, membrane-impermeant fluorescent indicator dye. In the realm of in vivo calcium imaging, while the acetoxymethyl (AM) ester form of Fura-2 is more commonly used for loading populations of cells, the pentapotassium salt offers a direct and quantifiable method for assessing calcium dynamics in single cells within a living organism. Its ratiometric nature, where the fluorescence excitation maximum shifts upon binding to Ca²+, allows for accurate and dynamic measurements of intracellular calcium, minimizing issues like photobleaching and variations in dye concentration. [1][2][3] This application note provides detailed protocols and quantitative data for the use of Fura-2 pentapotassium salt in in vivo calcium imaging studies.

Quantitative Data

The spectral and chemical properties of **Fura-2 pentapotassium** salt are crucial for designing and executing successful in vivo calcium imaging experiments. The table below summarizes these key parameters.

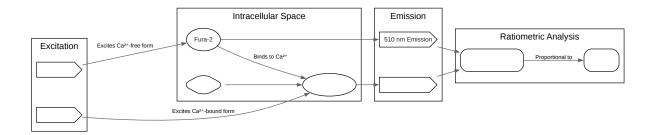


Property	Value	Reference
Molecular Weight	832 g/mol	[1]
Excitation Wavelength (Ca ²⁺ -free)	~363 nm	[1]
Excitation Wavelength (Ca ²⁺ -bound)	~335 nm	[1]
Emission Wavelength	~510 nm	[1]
Dissociation Constant (Kd) for Ca ²⁺	~145 nM (in vitro, 22°C, pH 7.2)	[1]
Solubility	Soluble in water and DMSO	[1]
Cell Permeability	Membrane Impermeant	[1]

Signaling Pathway and Detection Mechanism

Fura-2 is a ratiometric indicator, meaning the ratio of its fluorescence intensity at two different excitation wavelengths is directly proportional to the intracellular Ca²⁺ concentration.[3] When intracellular calcium levels rise, Fura-2 binds to Ca²⁺, causing a shift in its excitation maximum from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while the emission peak remains around 510 nm.[1] This ratiometric measurement corrects for variations in dye loading, cell thickness, and photobleaching, providing a more accurate quantification of [Ca²⁺]i.[3]





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Fura-2 Calcium Binding and Ratiometric Detection.

Experimental Protocols

Due to its membrane-impermeant nature, **Fura-2 pentapotassium** salt must be introduced into cells directly. For in vivo applications, this is typically achieved through microinjection or infusion via a patch pipette into a single target cell. For labeling populations of cells in vivo, the membrane-permeant Fura-2 AM is more commonly used via bulk loading. Both protocols are detailed below.

Protocol 1: Single-Cell Loading of Fura-2 Pentapotassium Salt in vivo via Microinjection

This protocol is suitable for labeling individual, targeted neurons or other cells in a living animal for high-precision calcium measurements.

Materials:

- Fura-2 pentapotassium salt
- Internal solution (e.g., for neurons: 135 mM K-gluconate, 10 mM HEPES, 10 mM Naphosphocreatine, 4 mM KCl, 4 mM Mg-ATP, 0.3 mM Na-GTP; adjust pH to 7.2 with KOH)

Methodological & Application





- Microinjection pipette (glass capillary pulled to a fine tip)
- Micromanipulator and injection system
- Two-photon or other fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation)

Procedure:

- Animal Preparation: Anesthetize the animal according to your institution's approved protocols. Perform surgery to expose the brain region or tissue of interest. Secure the animal on the microscope stage.
- Prepare Fura-2 Solution: Dissolve Fura-2 pentapotassium salt in the internal solution to a final concentration of 100-200 μM. Filter the solution through a 0.2 μm syringe filter.
- Load the Microinjection Pipette: Back-fill the pulled glass micropipette with the Fura-2 solution.
- Target and Inject: Under visual guidance (e.g., using differential interference contrast or twophoton imaging), use the micromanipulator to approach a target cell with the micropipette.
 Gently penetrate the cell membrane and inject the Fura-2 solution using brief, low-pressure pulses.
- Allow for Diffusion: Wait for 15-30 minutes to allow the dye to diffuse throughout the cell body and processes.
- Imaging: Excite the Fura-2 loaded cell alternately with 340 nm and 380 nm light and collect the emitted fluorescence at ~510 nm.
- Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²+] = Kd * (R Rmin) / (Rmax R) * (F380,free / F380,bound).[4] Calibration parameters (Rmin, Rmax, and the fluorescence ratio of free to bound indicator at 380 nm) should be determined empirically.



Protocol 2: Bulk Loading of Cells in vivo using Fura-2 AM

This protocol is adapted for loading a population of cells in a specific brain region or tissue in vivo using the membrane-permeant Fura-2 AM, which is then cleaved by intracellular esterases to the active Fura-2 form.[5]

Materials:

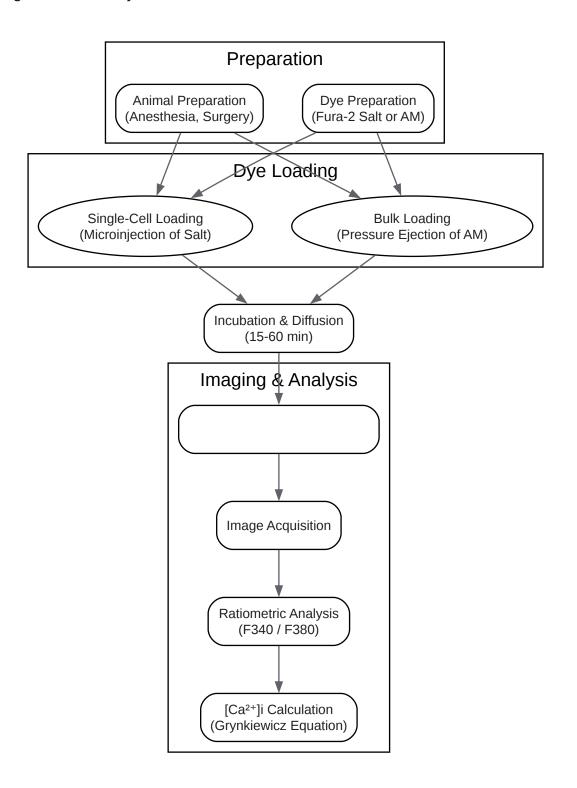
- Fura-2 AM
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127 (20% w/v solution in DMSO)
- Artificial cerebrospinal fluid (aCSF) or other appropriate physiological buffer
- Micropipette for pressure ejection
- Picospritzer or other pressure ejection system
- Two-photon microscope

Procedure:

- Animal Preparation: As described in Protocol 1.
- Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a concentration of 10 mM. Add Pluronic F-127 (20% in DMSO) to the dye solution at a 1:1 ratio to aid in solubilization.
- Prepare Loading Solution: Dilute the Fura-2 AM/Pluronic stock solution 1:10 in aCSF to a final dye concentration of 1 mM. Vortex vigorously.
- Load the Ejection Pipette: Fill a glass micropipette with the loading solution.
- Pressure Ejection: Lower the pipette into the target tissue region. Apply a pressure pulse (e.g., 0.5-1.0 bar for 1-2 minutes) to eject the dye solution into the extracellular space.[5]



- Incubation: Allow 30-60 minutes for the dye to diffuse into the cells and for intracellular esterases to cleave the AM ester, trapping the active Fura-2 inside the cells.
- Imaging and Data Analysis: As described in Protocol 1.



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Experimental Workflow for In Vivo Calcium Imaging.

Data Interpretation and Considerations

- Calibration: For accurate quantification of absolute [Ca²+]i, in situ calibration is recommended.[6][7] This can be a complex procedure involving ionophores to clamp intracellular calcium at known concentrations.[4]
- Phototoxicity and Photobleaching: Although ratiometric imaging reduces some artifacts, excessive laser power can still cause phototoxicity and photobleaching. Use the lowest possible laser power that provides an adequate signal-to-noise ratio.
- Dye Buffering: At high concentrations, Fura-2 can buffer intracellular calcium, potentially altering normal physiological responses. It is important to use the lowest effective concentration of the dye.
- Background Fluorescence: Autofluorescence from the tissue can be a source of noise. It is
 important to acquire background images from an unstained region of the tissue to correct for
 this.

Conclusion

Fura-2 pentapotassium salt remains a valuable tool for in vivo calcium imaging, particularly for applications requiring precise measurements in single, targeted cells. While bulk loading of cell populations in vivo is more commonly achieved with the AM ester form, the direct intracellular delivery of the pentapotassium salt provides a more controlled and quantifiable approach for single-cell studies. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can successfully employ Fura-2 to unravel the complex dynamics of calcium signaling in living organisms.

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References



- 1. biotium.com [biotium.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology PMC [pmc.ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
- 5. In vivo two-photon calcium imaging of neuronal networks PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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